molecular formula C8H7N3O3 B3219324 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190317-64-6

6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219324
CAS No.: 1190317-64-6
M. Wt: 193.16 g/mol
InChI Key: ZUAVYXBSDJIOSC-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a methoxy group at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 6-methoxy-3-amino-1H-pyrrolo[3,2-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized forms of the compound.

Scientific Research Applications

6-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Chemical Biology: The compound can be employed as a probe to investigate the interactions and functions of biological macromolecules.

Mechanism of Action

The mechanism of action of 6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, if designed as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation of substrates and subsequent signal transduction.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, which may result in different reactivity and biological activity.

    3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    6-Methoxy-3-amino-1H-pyrrolo[3,2-b]pyridine: The amino group may confer different electronic properties and reactivity compared to the nitro group.

Uniqueness

6-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the methoxy and nitro groups, which can influence its chemical reactivity, solubility, and biological activity

Properties

IUPAC Name

6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAVYXBSDJIOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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